rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine
Description
Overview of Pyrrolidine (B122466) Heterocycles in Modern Organic Chemistry
Pyrrolidine, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. Its prevalence stems from its unique stereochemical and electronic properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, providing a scaffold to explore chemical space in drug design. This non-planar structure is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov
The pyrrolidine ring is a key component in numerous natural products, including many alkaloids, and is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives have found applications as antibacterial, antiviral, anti-inflammatory, and anti-diabetic agents. researchgate.netnih.gov The versatility of the pyrrolidine core allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of molecules to optimize their biological activity and pharmacokinetic profiles.
Historical Development and Academic Interest in Chiral Pyrrolidine Derivatives
The study of chiral pyrrolidine derivatives has a rich history, largely driven by the desire to synthesize enantiomerically pure compounds for pharmaceutical applications. The stereochemistry of substituents on the pyrrolidine ring can dramatically influence a molecule's biological activity. Consequently, the development of stereoselective synthetic methods for producing specific isomers of substituted pyrrolidines has been a major focus of academic and industrial research. mdpi.com
A significant breakthrough in this area was the use of chiral catalysts and starting materials to control the stereochemical outcome of reactions. The academic interest in chiral pyrrolidines is not limited to their biological activity but also extends to their use as chiral auxiliaries and organocatalysts in asymmetric synthesis. These derivatives have proven instrumental in the enantioselective synthesis of a wide range of complex molecules.
Rationale for the Academic Investigation of rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine
The academic investigation of a specific molecule like this compound is often multifaceted. As a racemic mixture, it contains both the (3R,4R) and (3S,4S) enantiomers. The primary rationale for its study lies in its potential as a synthetic intermediate. The 3,4-disubstituted pyrrolidine framework is a common feature in various bioactive compounds. nih.gov Research into the synthesis and properties of this racemic compound can provide valuable insights for the development of synthetic routes to enantiomerically pure analogs, which may possess desirable pharmacological properties.
Furthermore, the study of racemic mixtures can be crucial for developing and validating analytical methods for separating and identifying individual enantiomers. Understanding the properties of the racemate is a necessary first step before embarking on more complex and costly asymmetric syntheses. The specific combination of a benzyl (B1604629) and an ethyl group at the 3 and 4 positions, respectively, offers a particular steric and electronic environment that can be of interest for structure-activity relationship (SAR) studies in various therapeutic areas.
Scope and Objectives of Current Research on this compound
Current research interest in compounds like this compound is primarily centered on its role as a building block in synthetic organic chemistry. The objectives of such research can be summarized as follows:
Development of Efficient Synthetic Methodologies: A key objective is to devise high-yielding and scalable synthetic routes to produce this compound. This involves exploring different starting materials, reagents, and reaction conditions.
Stereoselective Transformations: While the initial focus may be on the racemic mixture, a major goal is to develop methods for the stereoselective synthesis of the individual (3R,4R) and (3S,4S) enantiomers. This is critical for accessing compounds with specific biological activities.
Exploration as a Scaffold for Novel Derivatives: Researchers are interested in using this compound as a starting point for the synthesis of a library of new pyrrolidine derivatives. By modifying the benzyl and ethyl groups or by introducing other functional groups, new molecules with potentially interesting biological or material properties can be generated.
Investigation of Potential Biological Activity: Although often a secondary objective for a racemic intermediate, preliminary screening of the biological activity of this compound and its simple derivatives can provide clues for more targeted drug discovery efforts. For instance, 3,4-disubstituted pyrrolidines have been investigated as monoamine transporter inhibitors. nih.gov
In essence, while in-depth studies dedicated solely to the racemic compound may be limited, its significance is amplified by its potential to unlock access to a wide range of more complex and potentially valuable chiral molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(3S,4S)-3-benzyl-4-ethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-12-9-14-10-13(12)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
OWQROACSKNKDIX-CHWSQXEVSA-N |
Isomeric SMILES |
CC[C@@H]1CNC[C@H]1CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CNCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine and Its Stereoisomers
Retrosynthetic Analysis of the rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For the this compound scaffold, several strategic disconnections can be envisioned, primarily focusing on the formation of the pyrrolidine (B122466) ring and the installation of the key stereocenters at the C-3 and C-4 positions.
The most common and powerful approaches for constructing 3,4-disubstituted pyrrolidines are:
[3+2] Cycloaddition: This is a convergent approach where the five-membered ring is formed in a single step. The C2-C3 and C5-N bonds are disconnected, leading back to an azomethine ylide (a three-atom component) and an alkene dipolarophile (a two-atom component). To achieve the target substitution pattern, this would involve a reaction between an azomethine ylide and an alkene, where the benzyl (B1604629) and ethyl groups are strategically placed on either component.
Michael Addition/Cyclization: This strategy involves disconnecting the C4-C5 bond and a C-N bond. This leads to a linear precursor that can be formed via a Michael addition. For the target molecule, this could involve the conjugate addition of a benzyl anion equivalent (e.g., a phenylacetate (B1230308) enolate) to an ethyl-substituted nitroalkene, followed by reduction of the nitro group and subsequent intramolecular cyclization. nih.gov
Intramolecular Cyclization of an Acyclic Precursor: Disconnecting two C-N bonds suggests an acyclic precursor such as a 1,4-difunctionalized alkane. For instance, a diamine or an amino alcohol with the correct substitution pattern can be cyclized. This route often begins from chiral pool starting materials like amino acids to pre-define the stereochemistry. researchgate.netresearchgate.net
These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Synthesis of the Pyrrolidine Core Structure
The construction of the pyrrolidine ring is the cornerstone of the synthesis. Various methodologies have been developed, with cycloaddition and ring-closure reactions being the most prominent.
Cycloaddition and Ring-Closure Reactions for Pyrrolidine Formation
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between an azomethine ylide and a substituted alkene is arguably one of the most efficient methods for assembling the pyrrolidine core. acs.org Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal/photochemical ring-opening of aziridines. ua.es
For the synthesis of a 3-benzyl-4-ethylpyrrolidine, a plausible cycloaddition would involve an azomethine ylide reacting with an (E)-alkene to establish the desired trans stereochemistry between the C-3 and C-4 substituents. The reaction favors the formation of the thermodynamically more stable trans product.
Intramolecular Ring-Closure: An alternative to cycloaddition is the cyclization of a linear precursor. One established method is the reductive amination of a 1,4-dicarbonyl compound. Another robust method involves the double nucleophilic substitution of a 1,4-dielectrophile with a primary amine. For example, a 1,4-ditosylate can be reacted with an amine (like benzylamine) to form the N-substituted pyrrolidine ring. researchgate.net A further approach involves the cyclodehydration of 4-amino-1,2-butanediols, which can be readily prepared from homoallylic amines. tandfonline.com
Key Precursors and Advanced Intermediates in this compound Synthesis
The choice of precursors is dictated by the selected synthetic route. Each strategy relies on specific starting materials and generates key intermediates en route to the final product.
| Synthetic Route | Key Precursors | Advanced Intermediates |
| [3+2] Cycloaddition | N-benzylglycine esters, aldehydes (e.g., formaldehyde), (E)-1-nitrobut-1-ene or other activated butene derivatives. | Azomethine ylide, substituted nitroalkane cycloadduct. |
| Michael Addition | Phenylacetic acid derivatives, 1-nitrobut-1-ene. | γ-nitro ester. |
| Intramolecular Cyclization | Aspartic acid or other chiral amino acids, ethyl Grignard reagent, benzyl bromide. | γ-amino alcohol, 1,4-ditosylate. |
Strategies for Stereocontrol at C-3 and C-4
Achieving the correct relative and absolute stereochemistry at the C-3 and C-4 positions is a critical challenge. Modern organic synthesis offers powerful diastereoselective and enantioselective methods to address this.
Diastereoselective Synthetic Routes to (3R,4R)-Pyrrolidine Derivatives
The relative trans configuration of the benzyl and ethyl groups in the target molecule can be controlled by substrate geometry. In 1,3-dipolar cycloaddition reactions, the use of an (E)-alkene as the dipolarophile generally leads to the preferential formation of the trans-substituted pyrrolidine. nih.gov This stereochemical outcome is a consequence of the concerted nature of the cycloaddition, where the substituents on the alkene maintain their relative orientation in the product.
Similarly, the Michael addition of an enolate to a nitroalkene followed by cyclization typically affords the thermodynamically favored trans product. nih.gov An example of achieving this trans relationship is found in the synthesis of the related compound (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid, where the stereocenters were carefully constructed from a chiral precursor. researchgate.netresearchgate.net
Enantioselective Approaches for Accessing Enantiopure (3R,4R)-3-benzyl-4-ethylpyrrolidine
To synthesize a single enantiomer, such as (3R,4R)-3-benzyl-4-ethylpyrrolidine, asymmetric strategies must be employed. These fall into two main categories: chiral auxiliary methods and asymmetric catalysis.
Chiral Auxiliary Methods: This approach involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants to direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is removed. For example, a chiral sulfinyl group can be attached to the imine component used to generate the azomethine ylide, effectively guiding the facial selectivity of the cycloaddition. acs.orgua.es Evans oxazolidinones are another class of auxiliaries that have been successfully used in Michael additions to set the stereochemistry prior to cyclization into the pyrrolidine ring. researchgate.net
Asymmetric Catalysis: This more modern approach uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product.
Chiral Lewis Acid Catalysis: Metal complexes featuring chiral ligands are widely used to catalyze 1,3-dipolar cycloadditions. Catalysts based on silver(I) or copper(I) with chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands can create a chiral environment around the reactants, leading to high enantioselectivity. nih.govnih.gov
Organocatalysis: Small organic molecules, particularly those derived from proline and other amino acids, can act as catalysts. mdpi.com For pyrrolidine synthesis, organocatalysts are effective in promoting enantioselective Michael additions, which can be a key step in a multi-step sequence to form the chiral pyrrolidine ring.
The table below summarizes hypothetical conditions for these asymmetric approaches based on literature precedents for similar transformations.
| Asymmetric Method | Catalyst/Auxiliary | Reaction Type | Expected Outcome |
| Chiral Auxiliary | N-tert-Butanesulfinylimine | [3+2] Cycloaddition | High diastereoselectivity and good enantioselectivity. ua.es |
| Chiral Auxiliary | Evans Oxazolidinone | Michael Addition | Excellent stereocontrol in the initial C-C bond formation. researchgate.net |
| Asymmetric Catalysis | Pd-Phosphoramidite Complex | [3+2] Cycloaddition | High conversion and enantiomeric excess (ee). nih.gov |
| Asymmetric Catalysis | Ag(I) / Chiral Phosphoramidite | [3+2] Cycloaddition | High yields and excellent enantioselectivities (up to 99% ee). nih.gov |
Racemic Synthesis Pathways for this compound and Subsequent Resolution Techniques
The synthesis of this compound as a racemic mixture is a common starting point, from which the desired enantiomers can be separated. A number of strategies can be employed to construct the 3,4-disubstituted pyrrolidine core in a non-stereoselective manner.
One plausible approach involves the construction of the pyrrolidine ring from acyclic precursors through cyclization reactions. For instance, a Michael addition of a benzyl-substituted nucleophile to an appropriate ethyl-substituted α,β-unsaturated carbonyl compound, followed by reductive amination, can lead to the desired racemic mixture. The precise reagents and reaction conditions can be varied to optimize the yield of the desired 3,4-trans diastereomer.
Another general strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an appropriately substituted alkene. This powerful method allows for the rapid construction of the pyrrolidine ring. For a racemic synthesis, achiral precursors would be utilized.
Once the racemic mixture of (3R,4R)- and (3S,4S)-3-benzyl-4-ethylpyrrolidine is obtained, resolution is necessary to isolate the individual enantiomers. Several techniques can be applied:
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the pure enantiomers of the pyrrolidine.
Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic N-protected 3-benzyl-4-ethylpyrrolidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer.
Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. While often highly effective, this method can be more expensive for large-scale separations.
| Resolution Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts | Cost-effective for large scale, well-established | Trial-and-error process to find a suitable resolving agent, can be labor-intensive |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for the desired enantiomer, enzyme cost and stability |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | High purity of separated enantiomers, applicable to a wide range of compounds | High cost of chiral columns and solvents, limited scalability |
Introduction and Functionalization of Benzyl and Ethyl Substituents
Introduction of the Benzyl Group:
The benzyl group can be introduced through various methods, including:
Alkylation: A common strategy involves the alkylation of a pre-formed pyrrolidine enolate or a related nucleophilic species with a benzyl halide (e.g., benzyl bromide). The stereoselectivity of this step is crucial and can be influenced by the choice of base, solvent, and temperature.
From a Benzyl-Containing Precursor: The synthesis can start from a precursor that already contains the benzyl moiety. For example, a Michael addition of a nitrogen-containing nucleophile to a benzyl-substituted α,β-unsaturated ester.
Introduction of the Ethyl Group:
Similarly, the ethyl group can be incorporated at different stages of the synthesis:
Alkylation: An enolate of a suitable pyrrolidinone or pyrrolidine-3-carboxylate can be alkylated with an ethyl halide.
Grignard Reaction: The addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to a pyrrolidinone carbonyl group can be a key step in constructing the carbon skeleton. Subsequent transformations would then be required to arrive at the final product.
From an Ethyl-Containing Precursor: The synthesis can commence with a starting material that already possesses the ethyl group, such as an ethyl-substituted Michael acceptor.
The relative stereochemistry between the benzyl and ethyl groups is often established during a key bond-forming step, such as a catalytic hydrogenation of a substituted pyrrole (B145914) or pyrroline (B1223166) precursor, which can favor the formation of the trans diastereomer.
Protective Group Strategies in the Synthesis of this compound
In the multi-step synthesis of this compound, the use of protecting groups for the pyrrolidine nitrogen is essential. The choice of the protecting group is critical as it must be stable to the reaction conditions employed in the subsequent steps and be readily removable at the desired stage of the synthesis.
Commonly used nitrogen protecting groups in pyrrolidine synthesis include:
Benzyl (Bn): The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many reducing and oxidizing agents. It is typically removed by catalytic hydrogenation.
Carbamates:
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and its lability under acidic conditions (e.g., trifluoroacetic acid). It is stable to hydrogenation and basic conditions.
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common protecting group that is stable to acidic and mild basic conditions. It is readily removed by catalytic hydrogenation.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, oxidation, reduction (non-catalytic) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenation, mild reducing agents |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, mild base |
Comparative Analysis of Synthetic Efficiencies and Stereocontrol Achieved
Comparison of General Approaches:
Synthesis from Chiral Pool Starting Materials: While this article focuses on racemic synthesis, it is worth noting that enantiomerically pure starting materials, such as amino acids, can be used to construct the pyrrolidine ring with inherent stereocontrol. This often represents a highly efficient strategy for obtaining enantiomerically pure products.
The choice of a specific synthetic route will ultimately depend on the desired scale of the synthesis, the available resources, and the specific stereochemical requirements of the final product. For the synthesis of this compound, a strategy that allows for good diastereocontrol in the formation of the trans isomer, coupled with an efficient resolution method, would be considered optimal.
Stereochemical Aspects and Conformational Analysis of Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine
Elucidation of Absolute and Relative Stereochemistry for the (3R,4R) Configuration
The stereochemistry of rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine is defined by two chiral centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. The designation (3R,4R) specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. The relative stereochemistry of the benzyl (B1604629) and ethyl groups is trans, meaning they are located on opposite sides of the pyrrolidine ring.
The elucidation of both absolute and relative stereochemistry for chiral molecules, including substituted pyrrolidines, is typically achieved through a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. For related compounds, the stereochemical assignments have been confirmed through such methods, providing a reliable framework for understanding the spatial arrangement of substituents in the target molecule.
Chiral Resolution Techniques for this compound
The separation of a racemic mixture into its constituent enantiomers is a critical process in the synthesis of chiral compounds. For this compound, several methodologies can be employed.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution by the formation of diastereomeric salts is a well-established and widely used method for separating racemic amines. wikipedia.orggavinpublishers.com This technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org
The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization. rsc.org Once a diastereomeric salt has been isolated, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The efficiency of the resolution is dependent on several factors, including the choice of resolving agent and the crystallization solvent. rsc.org
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Acid/Base |
| Tartaric Acid | Acid |
| Mandelic Acid | Acid |
| Camphorsulfonic Acid | Acid |
| Brucine | Base |
| (S)-1-Phenylethylamine | Base |
Chromatographic Chiral Separation Methodologies (e.g., HPLC, SFC)
Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most common methods. drexel.eduresearchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with pyrrolidine scaffolds. nih.gov The choice of the mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. mdpi.com Additives like diethylamine (B46881) are often used to improve peak shape for basic compounds like amines. mdpi.com
Table 2: Comparison of Chiral HPLC and SFC
| Feature | Chiral HPLC | Chiral SFC |
| Mobile Phase | Organic Solvents and/or Aqueous Buffers | Supercritical CO2 with Organic Modifiers |
| Speed | Generally slower | Typically faster |
| Solvent Consumption | Higher | Lower and more environmentally friendly |
| Resolution | High | Often higher and more efficient |
Biocatalytic and Enzymatic Resolution Strategies
Biocatalytic and enzymatic resolutions offer a highly selective and environmentally friendly alternative for the separation of enantiomers. These methods utilize enzymes, such as lipases or transaminases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amine, allowing for the easy separation of the resulting amide from the unreacted amine. This approach, known as kinetic resolution, can provide enantiomers with very high purity. The success of this strategy depends on the ability to find an enzyme with high activity and selectivity for the specific substrate.
Conformational Preferences of the Pyrrolidine Ring in this compound
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). researchgate.net In substituted pyrrolidines, the substituents' steric and electronic effects influence the preferred conformation and the energetic barrier to interconversion between different puckered forms. beilstein-journals.org
Experimental Determination of Ring Conformation (e.g., X-ray Crystallography, Advanced NMR Spectroscopy)
The precise solid-state conformation of a molecule can be determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the conformation of the pyrrolidine ring and the spatial arrangement of its substituents. For instance, the X-ray crystal structure of a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, revealed that the pyrrolidine ring adopts an envelope conformation. scichemj.orgscispace.comresearchgate.net
In solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are invaluable for conformational analysis. mdpi.com One-dimensional and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which helps to deduce the relative stereochemistry and preferred conformation. The magnitude of proton-proton coupling constants (3JHH) is also dependent on the dihedral angle between the protons, providing further insight into the ring's pucker.
Table 3: Techniques for Conformational Analysis
| Technique | State | Information Provided |
| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles, torsional angles. scispace.com |
| Advanced NMR Spectroscopy | Solution | Preferred conformation, dynamic processes, through-space proton proximities. |
Theoretical Studies on Conformational Energy Landscapes
The conformational flexibility of the pyrrolidine ring is a key determinant of its biological activity. nih.gov For this compound, the five-membered ring is not planar and undergoes a dynamic process of "pseudorotation," leading to a variety of puckered conformations, most commonly described as envelope and twist forms. nih.govbeilstein-journals.org Theoretical studies, often employing quantum-chemical calculations such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such molecules and identifying the most stable, low-energy conformations. beilstein-journals.orgmdpi.com
The relative orientation of the benzyl and ethyl substituents at the C3 and C4 positions significantly influences the conformational preferences of the pyrrolidine ring. In the case of the (3R,4R) stereoisomer, both substituents are on the same face of the ring (cis-relationship with respect to each other). Computational models predict that the lowest energy conformations will seek to minimize steric hindrance between these bulky groups. This typically results in a conformation where the substituents adopt pseudo-equatorial positions, which are generally more stable than pseudo-axial orientations due to reduced steric strain.
The conformational landscape is further complicated by the potential for various rotamers of the benzyl group. The rotation around the bond connecting the phenyl ring to the pyrrolidine ring can lead to multiple local energy minima. The interplay between the pyrrolidine ring puckering and the orientation of the benzyl and ethyl groups results in a complex conformational energy landscape.
Theoretical calculations for analogous 3,4-disubstituted pyrrolidines have shown that the energy differences between various conformers can be subtle, often within a few kcal/mol. researchgate.net These small energy differences imply that multiple conformations can be populated at room temperature, and the specific environment (e.g., solvent, binding to a receptor) can influence the conformational equilibrium.
Table 1: Illustrative Conformational Energy Data for a Disubstituted Pyrrolidine Analog
| Conformer | Ring Pucker | Substituent Orientation (Benzyl/Ethyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | Envelope | Pseudo-equatorial / Pseudo-equatorial | 0.00 | 75 |
| 2 | Twist | Pseudo-equatorial / Pseudo-axial | 1.5 | 15 |
| 3 | Envelope | Pseudo-axial / Pseudo-equatorial | 2.5 | 8 |
| 4 | Twist | Pseudo-axial / Pseudo-axial | > 4.0 | < 2 |
Fundamental Principles of Stereochemistry's Impact on Molecular Recognition
The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its interaction with other molecules, a process known as molecular recognition. Biological systems, such as enzymes and receptors, are inherently chiral and therefore can differentiate between stereoisomers of a drug or other bioactive molecules. researchgate.net The distinct stereochemistry of this compound dictates how it presents its functional groups in space, which in turn governs its binding affinity and efficacy at a biological target.
The concept of "chiral matching" is central to this principle. A specific enantiomer of a chiral molecule will have a complementary three-dimensional shape and arrangement of interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to its biological target, leading to a stable and specific binding event. Its mirror image, the other enantiomer, will not fit as well, resulting in a weaker or non-existent interaction.
For this compound, the spatial orientation of the benzyl and ethyl groups, as well as the pyrrolidine nitrogen, creates a unique pharmacophore. The relative positions of these groups are fixed by the (3R,4R) configuration. Any change in this stereochemistry, for instance to a (3S,4R) or (3S,4S) configuration, would result in a different spatial arrangement of these crucial binding motifs. This difference in three-dimensional structure can lead to dramatically different biological activities, with one stereoisomer potentially being a potent agonist while another is a weak antagonist or even inactive. nih.gov
Reactivity and Derivatization of Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine
Transformations at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, most notably N-alkylation and N-acylation, as well as the introduction of protecting groups that are crucial for multi-step synthetic sequences.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation typically involves the reaction of the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction rate and yield. For instance, in the N-alkylation of piperidine (B6355638) with substituted benzyl chlorides, bases such as potassium carbonate or diisopropylethylamine (DIPEA) have been employed in solvents like ethanol (B145695) or dichloromethane. The reactivity of the benzyl chloride can be influenced by the substituents on the aromatic ring.
N-Acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct.
| Reaction Type | Reagent Class | General Conditions | Product |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., EtOH, DCM) | N-Alkyl-3-benzyl-4-ethylpyrrolidine |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-benzyl-4-ethylpyrrolidine |
Synthesis of N-Protected Derivatives and Their Synthetic Utility
In multi-step syntheses involving this compound, it is often necessary to protect the pyrrolidine nitrogen to prevent its participation in undesired side reactions. Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The N-Boc derivative is typically synthesized by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide (B78521). The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).
The N-Cbz derivative is prepared by treating the pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base, often an aqueous solution of sodium carbonate or bicarbonate. The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to the removal of many other protecting groups.
The synthetic utility of these N-protected derivatives is significant. For example, once the nitrogen is protected, subsequent reactions can be directed to other parts of the molecule, such as the benzyl group or the ethyl substituent, without interference from the nucleophilic amine.
| Protecting Group | Reagent | Typical Conditions | Deprotection Method |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Acid (e.g., TFA) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Aqueous/Organic Solvent | Catalytic Hydrogenolysis (H₂/Pd-C) |
Chemical Transformations of the Benzyl Moiety
The benzyl group of this compound offers two main sites for chemical modification: the aromatic ring and the benzylic carbon.
Aromatic Ring Functionalization Reactions
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The pyrrolidinylmethyl substituent is generally considered to be an activating group and an ortho-, para-director, due to the electron-donating nature of the alkyl group. However, if the pyrrolidine nitrogen is protonated or carries a strongly electron-withdrawing group, it can become a deactivating, meta-directing group.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl chloride with a Lewis acid catalyst.
The regioselectivity of these reactions will be influenced by steric hindrance from the rest of the molecule.
Reactivity at the Benzylic Carbon
The benzylic carbon is activated towards radical reactions and oxidation due to the stability of the resulting benzylic radical or carbocation, which is resonance-stabilized by the adjacent aromatic ring.
Benzylic Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). libretexts.orglibretexts.orgchemistrysteps.com This reaction selectively introduces a bromine atom at the benzylic position.
Benzylic Oxidation can convert the benzylic CH₂ group into a carbonyl group (ketone). masterorganicchemistry.comnih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. masterorganicchemistry.com The specific product will depend on the reaction conditions and the oxidizing agent employed.
| Reaction Type | Reagent | Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical initiator (AIBN or light) | 3-(α-bromobenzyl)-4-ethylpyrrolidine |
| Benzylic Oxidation | Potassium permanganate (KMnO₄) | Heat, acidic or basic conditions | 3-(benzoyl)-4-ethylpyrrolidine |
Reactions Involving the Ethyl Substituent
The ethyl group is generally the least reactive part of the molecule. It consists of sp³-hybridized carbons with strong C-C and C-H bonds, making it resistant to many chemical transformations under mild conditions. However, under more forcing conditions, reactions can occur.
Oxidation of the ethyl group is possible, though it typically requires harsh conditions and may not be selective, potentially leading to cleavage of the C-C bond or oxidation at both the α- and β-positions.
Radical Halogenation could potentially occur at the ethyl group, but the benzylic position is significantly more reactive towards radical intermediates. Therefore, selective functionalization of the ethyl group in the presence of the benzyl group would be challenging.
Due to the higher reactivity of the pyrrolidine nitrogen and the benzyl group, selective transformations of the ethyl substituent would likely require a substrate where these other positions are appropriately protected or have already been functionalized.
Regioselective and Stereoselective Functionalization of the Pyrrolidine Core
The functionalization of the this compound core is a key step in its utilization in multi-step syntheses. The inherent stereochemistry of the molecule, with a cis-relationship between the benzyl and ethyl groups at the 3 and 4 positions, respectively, plays a significant role in directing the stereochemical outcome of subsequent reactions. Furthermore, regioselectivity is often achieved through a sequence of protection and activation steps.
With the nitrogen protected, functionalization can be directed to other positions on the ring. For instance, the synthesis of a key bromoacetyl intermediate proceeds via the carboxylic acid derivative, (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. researchgate.net This highlights that the benzyl group in the parent compound can be replaced by a carboxyl group, which then serves as a handle for further elaboration. The conversion of this carboxylic acid to an α-bromo ketone is a prime example of regioselective functionalization at the C3 position.
This transformation can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). chemicalbook.com The activated acid can then be reacted with a source of diazomethane (B1218177) (or a safer equivalent like trimethylsilyldiazomethane) to form a diazoketone. Subsequent treatment with hydrobromic acid then yields the desired α-bromoacetyl group at the C3 position, affording benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. mdpi.com Throughout this sequence, the stereochemistry at the C3 and C4 positions is retained.
The table below summarizes a typical functionalization sequence starting from the corresponding carboxylic acid precursor.
| Step | Reactant | Reagents | Product | Purpose |
| 1 | (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid | CDI, then Dimethylsulfoxonium methylide | (3R,4S)-Benzyl 3-(2-(dimethyl-λ⁴-sulfanylidene)acetyl)-4-ethylpyrrolidine-1-carboxylate | Formation of a sulfoxonium ylide intermediate. chemicalbook.com |
| 2 | Sulfoxonium ylide intermediate from Step 1 | Lithium bromide, Acetic acid | benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | Introduction of the bromoacetyl group for subsequent coupling reactions. chemicalbook.com |
This sequence demonstrates a highly controlled functionalization of the pyrrolidine core, where the regioselectivity is dictated by the placement of the carboxylic acid, and the stereoselectivity is maintained from the starting material.
Utilization of this compound as a Versatile Building Block in Complex Chemical Syntheses
The primary and most well-documented application of derivatives of this compound is as a crucial building block in the total synthesis of the Janus kinase (JAK) inhibitor, Upadacitinib. chemicalbook.comchemicalbook.com The synthesis of this complex pharmaceutical agent showcases how the carefully functionalized pyrrolidine core is assembled with other heterocyclic fragments to construct the final active molecule.
The synthesis of Upadacitinib typically involves the coupling of the functionalized pyrrolidine derivative, such as benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate, with a complex amine-containing heterocycle, tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. chemicalbook.comchemicalbook.com This reaction, a nucleophilic substitution where the amine displaces the bromide, forms a new carbon-nitrogen bond and links the two key fragments of the final molecule.
Following the coupling, a series of reactions are performed to elaborate the structure, including an intramolecular cyclization to form an imidazo (B10784944) ring, and deprotection steps. The Cbz group on the pyrrolidine nitrogen is typically removed towards the end of the synthesis, often by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or under acidic conditions (e.g., HBr in acetic acid). uwo.ca The now-free secondary amine is then typically reacted to install the final N-(2,2,2-trifluoroethyl)carboxamide moiety of Upadacitinib.
The following table outlines a simplified, representative sequence illustrating the use of the pyrrolidine building block in the synthesis of Upadacitinib.
| Step | Pyrrolidine-based Reactant | Coupling Partner/Reagent | Key Transformation | Resulting Intermediate/Product |
| 1 | benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, Lithium tert-butoxide | Nucleophilic substitution | (3S,4R)-benzyl 3-ethyl-4-(2-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)amino)acetyl)pyrrolidine-1-carboxylate |
| 2 | Intermediate from Step 1 | Trifluoroacetic anhydride, Pyridine | Intramolecular cyclization and dehydration | (3S,4R)-benzyl 3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate |
| 3 | Intermediate from Step 2 | Palladium hydroxide on carbon, H₂ | Deprotection of the pyrrolidine nitrogen (Cbz removal) | (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine |
| 4 | Intermediate from Step 3 | 2,2,2-trifluoroethylamine, CDI | Amide bond formation | Upadacitinib (after final detosylation) |
This synthetic route underscores the value of the (3R,4R)-3-benzyl-4-ethylpyrrolidine scaffold. By providing a pre-defined stereochemical arrangement of substituents, it simplifies the construction of a complex chiral drug molecule, reducing the need for challenging stereoselective transformations at later stages of the synthesis. The pyrrolidine unit, therefore, acts as a foundational chiral building block upon which the remainder of the molecular architecture is assembled.
Computational and Theoretical Investigations of Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. Methods like Hartree-Fock (HF) and post-HF methods are employed to solve the Schrödinger equation, providing insights into the molecule's orbital energies and electron distribution.
Detailed research findings from these calculations typically focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For (3R,4R)-3-benzyl-4-ethylpyrrolidine, the HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich benzyl (B1604629) ring, while the LUMO would be distributed across the C-N and C-C antibonding orbitals.
Table 1: Predicted Electronic Properties of (3R,4R)-3-benzyl-4-ethylpyrrolidine Note: These values are illustrative and based on typical results for similar structures calculated at the B3LYP/6-31G level of theory.*
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.7 eV |
| Dipole Moment (μ) | 1.5 Debye |
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. DFT studies are primarily used to determine the most stable three-dimensional structure of a molecule, known as the ground state geometry. By using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), the molecule's geometry can be optimized to find the minimum energy conformation.
Table 2: Predicted Key Geometric Parameters for (3R,4R)-3-benzyl-4-ethylpyrrolidine from DFT Optimization Note: Data is hypothetical, representing typical bond lengths and angles for such structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.47 Å |
| Bond Length | C3-C(Benzyl) | 1.54 Å |
| Bond Length | C4-C(Ethyl) | 1.55 Å |
| Bond Angle | C2-N1-C5 | 108.5° |
| Dihedral Angle | H-C3-C4-H | ~45° (gauche) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water, and its movements are calculated by solving Newton's equations of motion.
For rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine, an MD simulation lasting for tens to hundreds of nanoseconds would reveal the accessible conformations of the molecule in solution. This includes the flexibility of the pyrrolidine (B122466) ring, which can dynamically switch between different puckered states. rsc.org The simulation would also show the rotational freedom of the benzyl and ethyl side chains. Analysis of the simulation trajectory, using metrics like the Root Mean Square Deviation (RMSD), can quantify the stability of the molecule's structure. Furthermore, MD simulations are crucial for studying intermolecular interactions, such as hydrogen bonding between the pyrrolidine nitrogen and solvent molecules or the binding of the molecule within a protein active site. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) from First Principles
Ab initio calculations are highly effective for predicting spectroscopic properties, which can then be used to validate experimentally obtained data or to aid in structural elucidation. researchgate.netmdpi.com Once the ground state geometry is optimized using DFT, the same level of theory can be used to calculate various spectroscopic parameters.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts with considerable accuracy. These predictions are invaluable for assigning peaks in experimental spectra and confirming the connectivity and stereochemistry of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying characteristic functional group vibrations, such as C-H stretches from the alkyl and aromatic groups and C-N stretches from the pyrrolidine ring.
Circular Dichroism (CD) Spectroscopy: For a chiral molecule, predicting the CD spectrum is essential. Time-dependent DFT (TD-DFT) calculations can simulate the differential absorption of left- and right-circularly polarized light, providing a theoretical CD spectrum. Comparing the predicted spectrum to the experimental one is a definitive method for assigning the absolute configuration (e.g., confirming the (3R,4R) stereochemistry).
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in (3R,4R)-3-benzyl-4-ethylpyrrolidine Note: Values are illustrative and referenced against TMS. Actual shifts are influenced by solvent and other experimental conditions.
| Proton Location | Predicted Chemical Shift (ppm) |
|---|---|
| Benzyl Aromatic (C₆H₅) | 7.20 - 7.40 |
| Benzyl Methylene (B1212753) (CH₂) | 2.85 - 3.00 |
| Pyrrolidine Ring Protons (CH, CH₂) | 2.50 - 3.50 |
| Ethyl Methylene (CH₂) | 1.40 - 1.60 |
| Ethyl Methyl (CH₃) | 0.90 - 1.10 |
In Silico Studies of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. beilstein-journals.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed.
For a reaction involving this compound, such as its synthesis or a subsequent functionalization, DFT calculations can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For instance, in a potential synthesis involving a cyclization reaction, computational studies could identify the key bond-forming step, characterize the transition state, and predict whether the reaction is kinetically or thermodynamically controlled. These in silico studies can guide the design of more efficient synthetic routes and help explain observed product distributions.
Computational Insights into Chiral Recognition and Stereoselectivity in Chemical Processes
Understanding how a chiral molecule interacts with a chiral environment (like an enzyme or a chiral catalyst) is crucial in pharmaceutical development and asymmetric synthesis. Computational methods provide profound insights into the mechanisms of chiral recognition.
Molecular docking is a technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. To study the chiral recognition of this compound, one could dock both the (3R,4R) enantiomer and its (3S,4S) counterpart into the active site of a chiral receptor. The docking scores and calculated binding free energies would predict which enantiomer binds more strongly. These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking from the benzyl group) that are responsible for the stereoselectivity. Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the binding pose and to understand the dynamic nature of the recognition process.
Applications of Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine in Advanced Organic Synthesis and Methodology
Role as a Precursor for Chiral Auxiliaries and Ligands
The intrinsic chirality of (3R,4R)-3-benzyl-4-ethylpyrrolidine makes it an excellent starting material for the development of novel chiral auxiliaries and ligands. The two stereocenters on the pyrrolidine (B122466) ring (at the C3 and C4 positions) create a well-defined three-dimensional architecture that can be exploited to induce stereoselectivity in chemical reactions.
Chiral ligands derived from pyrrolidine scaffolds are particularly significant in the field of asymmetric catalysis. For instance, chiral phosphine (B1218219) ligands are used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation. chemicalbook.com The synthesis of the chiral pyrrolidine fragment for the drug Upadacitinib involves a ruthenium-catalyzed asymmetric hydrogenation using (S)-Segphos as a chiral phosphine ligand, highlighting the importance of chiral environments in creating specific stereoisomers. chemicalbook.com By modifying the nitrogen atom of the (3R,4R)-3-benzyl-4-ethylpyrrolidine core with phosphine-containing moieties or other coordinating groups, new classes of ligands can be generated. The steric bulk of the benzyl (B1604629) and ethyl groups can effectively shield one face of a metal-ligand complex, thereby directing an incoming substrate to approach from the less hindered side and yielding a product with high enantiomeric excess.
Building Block in the Synthesis of Complex Natural Products and Bioactive Scaffolds
The pyrrolidine ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. nih.govbaranlab.org Alkaloids, in particular, frequently feature the pyrrolidine motif as a core structural element. nih.gov The compound rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine represents a highly functionalized building block that can be elaborated into more complex molecular frameworks.
Its utility lies in its ability to serve as a scaffold for diversity-oriented synthesis. The benzyl group can be modified or cleaved, the ethyl group provides specific steric and electronic properties, and the secondary amine is a key handle for further derivatization. Chemists can leverage this pre-constructed, stereochemically defined core to rapidly assemble libraries of novel compounds for drug discovery. enamine.net The synthesis of unique substituted pyrrolidines through methods like [3+2]-cycloaddition of azomethine ylides is a common strategy to generate such libraries. enamine.net While direct total syntheses of natural products starting specifically from this compound are not extensively documented, its structural motifs are representative of intermediates used in the synthesis of complex molecules like secophenanthroindolizidine alkaloids. nih.gov
Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Upadacitinib-related intermediates)
One of the most significant applications of the 3-benzyl-4-ethylpyrrolidine core is its role as a key intermediate in the synthesis of precursors for the Janus kinase (JAK) inhibitor, Upadacitinib. google.comacs.org The synthesis of Upadacitinib is a convergent process that involves coupling a complex heterocyclic system (Fragment A) with a specifically functionalized chiral pyrrolidine derivative (Fragment B). google.com
While the final drug molecule contains the (3S,4R) stereochemistry, the synthesis often involves intermediates with related stereochemical configurations, including (3R,4R) and (3R,4S) isomers, which are either resolved or stereochemically inverted during the synthetic sequence. researchgate.net The this compound structure provides the foundational framework for this crucial fragment. It is typically protected at the nitrogen (e.g., with a benzyloxycarbonyl group) and then further functionalized to introduce reactive handles needed for coupling. A common intermediate is an α-bromo ketone derivative, which facilitates the crucial bond formation with the heterocyclic core of the drug. chemicalbook.com
Several key intermediates based on this scaffold have been identified and are critical for the scalable synthesis of Upadacitinib.
| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (3R,4R)-Benzyl-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | (3R,4R) | 2304514-69-9 | C₁₆H₂₀BrNO₃ | 354.24 |
| (3R,4S)-Benzyl-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | (3R,4S) | 1428243-26-8 | C₁₆H₂₀BrNO₃ | 354.24 |
| (3S,4S)-Benzyl-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | (3S,4S) | 2868258-96-0 | C₁₆H₂₀BrNO₃ | 354.24 |
| (3R,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid | (3R,4R) | 201228-22-0 | C₁₅H₁₉NO₄ | 277.32 |
This table showcases key intermediates derived from the 3-benzyl-4-ethylpyrrolidine core, which are instrumental in pharmaceutical synthesis. Data sourced from chemscene.compharmaffiliates.com.
Contribution to the Development of Novel Catalytic Systems
Beyond its role in forming ligands, the pyrrolidine scaffold itself is central to the field of organocatalysis. Inspired by the amino acid proline, numerous chiral pyrrolidine-based organocatalysts have been developed for a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions.
The this compound structure serves as a template for designing new catalysts. The secondary amine can act as a nucleophile or base to activate substrates, while the stereocenters at C3 and C4 create a chiral environment that influences the stereochemical outcome of the reaction. By attaching hydrogen-bond donors, Brønsted acids, or other functional groups to the pyrrolidine ring or the nitrogen atom, researchers can fine-tune the catalyst's activity and selectivity. The development of scalable procedures for producing functionalized pyrrolidones and related building blocks is crucial for expanding the chemical space available to medicinal chemists and catalyst designers. chemrxiv.org
Utility in the Advancement of Synthetic Organic Reaction Methodologies
The availability of well-defined, stereochemically rich building blocks like this compound is essential for pushing the boundaries of synthetic organic chemistry. The successful and scalable synthesis of a complex drug like Upadacitinib, which relies on this pyrrolidine core, demonstrates its utility in validating and refining advanced synthetic methodologies. acs.org
This compound is particularly useful in methodologies that aim to construct three-dimensional molecular architectures efficiently. For example, its derivatives are ideal substrates for exploring late-stage functionalization reactions, allowing for the rapid diversification of complex scaffolds. Furthermore, the synthesis of such 3,4-disubstituted pyrrolidines often involves powerful reactions like 1,3-dipolar cycloadditions or diastereoselective hydrogenations, and the use of these building blocks helps to expand the scope and understanding of these fundamental transformations. acs.orgresearchgate.net The development of enantioselective methods to access specific stereoisomers of 2,2-disubstituted and other complex pyrrolidines showcases the ongoing innovation in this area, providing access to novel molecules for pharmaceutical development. nih.gov
Advanced Analytical Characterization Techniques for Rac 3r,4r 3 Benzyl 4 Ethylpyrrolidine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine (C₁₃H₁₉N), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 190.1596. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the molecular formula.
Table 1: Theoretical vs. Expected Experimental HRMS Data for [M+H]⁺
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉N |
| Theoretical Exact Mass [M] | 189.1517 |
| Theoretical m/z of [M+H]⁺ | 190.1596 |
| Expected Experimental m/z | 190.1596 ± 0.0010 |
| Expected Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the ethyl group protons, and the protons on the pyrrolidine (B122466) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the pyrrolidine ring carbons, and the ethyl group carbons.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to establish the connectivity within the ethyl group and trace the proton network around the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the benzyl group and the pyrrolidine ring, and between the ethyl group and the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For the (3R,4R) diastereomer, NOESY would be expected to show correlations between the protons at C3 and C4, confirming their cis relationship on the pyrrolidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl | Aromatic CH | 7.1 - 7.3 | 125 - 140 |
| Benzyl | CH₂ | 2.5 - 3.0 | 35 - 45 |
| Pyrrolidine | Ring CH | 2.0 - 3.5 | 40 - 60 |
| Pyrrolidine | Ring CH₂ | 2.8 - 3.8 | 50 - 65 |
| Ethyl | CH₂ | 1.2 - 1.7 | 20 - 30 |
| Ethyl | CH₃ | 0.8 - 1.2 | 10 - 15 |
Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since the compound is a racemate (a 1:1 mixture of enantiomers), standard NMR techniques cannot distinguish between the (3R,4R) and (3S,4S) forms. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can be used to determine the enantiomeric excess (ee). These reagents form diastereomeric complexes with the enantiomers in solution, causing the NMR signals of the two enantiomers to resonate at different frequencies. By integrating the separated signals, the relative amounts of each enantiomer can be quantified.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds.
IR Spectroscopy: The IR spectrum would confirm the presence of key functional groups. C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretches from the pyrrolidine and ethyl groups would be observed in the 2850-2960 cm⁻¹ region. The N-H stretch of the secondary amine would be visible as a moderate band around 3300-3500 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra. This technique serves as a molecular fingerprint, providing a unique spectral pattern for the compound.
X-ray Crystallography for Unambiguous Solid-State Structure and Absolute Configuration Assignment
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. This technique provides unambiguous confirmation of the relative stereochemistry, showing the cis relationship between the benzyl and ethyl groups at positions 3 and 4 of the pyrrolidine ring.
For a racemic compound, the crystal will contain both enantiomers. To determine the absolute configuration of a single enantiomer, one would need to either crystallize the enantiomerically pure substance or use anomalous dispersion techniques, often requiring the presence of a heavier atom.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum. While the racemate itself would be CD-silent (showing no signal), the individual enantiomers would produce mirror-image CD spectra.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the racemate would show no optical rotation, but the separated enantiomers would exhibit equal and opposite ORD curves. These techniques are highly sensitive to the stereochemical environment and are crucial for characterizing the enantiomeric purity of the compound.
Lack of Specific Research Data for Chromatographic Separation of this compound
While the principles of chiral chromatography are well-established for the separation of enantiomers and diastereomers of various chemical compounds, including pyrrolidine derivatives, specific experimental conditions, and detailed research findings for this compound are not publicly available in the reviewed sources.
General methodologies for the chiral separation of related pyrrolidine structures often involve the use of specialized chiral stationary phases (CSPs) in both GC and HPLC. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed in HPLC for the resolution of a wide range of chiral molecules. Similarly, in gas chromatography, cyclodextrin-based chiral stationary phases are frequently used to achieve enantiomeric separation.
The development of a specific chromatographic method for this compound would necessitate experimental work to determine the optimal stationary phase, mobile phase composition (for HPLC) or carrier gas and temperature programming (for GC), flow rate, and detection method. Such research would aim to achieve baseline separation of the (3R,4R) and (3S,4S) enantiomers, allowing for accurate purity assessment and quantification of each stereoisomer.
Without published research data, it is not possible to provide the detailed findings and data tables as requested for the specific compound this compound. The generation of such information would require empirical research and is beyond the scope of this literature-based article.
Future Research Directions and Unaddressed Challenges
Exploration of Unconventional Asymmetric Synthetic Routes to rac-(3R,4R)-3-benzyl-4-ethylpyrrolidine and its Enantiomers
The synthesis of enantiomerically pure 3,4-disubstituted pyrrolidines is a significant challenge due to the need to control two adjacent stereocenters. acs.orgnih.gov Traditional methods often result in racemic mixtures or require lengthy, inefficient steps. openaccessgovernment.org Future research must focus on developing novel, efficient, and highly stereoselective synthetic strategies.
An unaddressed challenge is the development of a direct asymmetric synthesis that avoids racemic intermediates. Promising avenues for exploration include:
Organocatalysis : The use of chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, has proven effective in constructing complex chiral molecules. nih.govmdpi.comresearchgate.netunibo.it Research into designing a catalyst tailored for the specific steric and electronic demands of installing benzyl (B1604629) and ethyl groups at the C3 and C4 positions is a critical next step.
Transition-Metal Catalysis : Asymmetric hydrogenation of corresponding unsaturated precursors using chiral transition-metal complexes (e.g., rhodium, iridium, or iron-based catalysts) offers a powerful, atom-economical approach to chiral amines. acs.orgnih.govresearchgate.net The challenge lies in designing ligands that can effectively control the facial selectivity of the hydrogenation to yield the desired (3R,4R) stereochemistry.
Biocatalysis : Engineered enzymes, such as transaminases and amine dehydrogenases, offer unparalleled stereoselectivity under mild, sustainable conditions. hims-biocat.eunih.gov Developing a biocatalytic route, potentially starting from a bio-based precursor, could provide a highly efficient and green synthesis of the individual enantiomers.
| Proposed Research Direction | Key Challenge | Potential Methodology |
| Direct Asymmetric Organocatalysis | Achieving high diastereoselectivity and enantioselectivity for the specific 3-benzyl-4-ethyl substitution pattern. | Development of novel prolinamide or diarylprolinol silyl ether catalysts. |
| Chiral Ligand-Mediated Hydrogenation | Synthesis of a chiral ligand that effectively controls stereochemistry for the specific substrate. | High-throughput screening of existing phosphine (B1218219) or N-heterocyclic carbene ligands with transition metals like Rh, Ir, or Fe. |
| Engineered Biocatalytic Routes | Identifying or engineering an enzyme with high activity and selectivity for the target molecule's precursors. | Directed evolution or computational redesign of known transaminases or amine dehydrogenases. |
Development of Novel Derivatization and Functionalization Strategies for Enhanced Utility
The utility of this compound as a scaffold is contingent on the ability to selectively modify its structure. Future research should focus on developing a toolbox of derivatization and functionalization reactions.
Key unaddressed challenges involve achieving site-selectivity in these reactions:
N-Functionalization : While modification of the pyrrolidine (B122466) nitrogen is straightforward, future work should explore the introduction of a wide range of functional groups to modulate the scaffold's properties for applications in catalysis or as bioactive molecules.
C-H Functionalization : Direct functionalization of the pyrrolidine ring's C-H bonds, particularly at positions other than C2, is a significant synthetic hurdle. researchgate.nettuwien.at Developing methods for regioselective C-H activation would open up new avenues for creating diverse analogues.
Side-Chain Modification : Strategies for modifying the benzyl and ethyl groups are also needed. For instance, selective oxidation, halogenation, or cross-coupling reactions on the aromatic ring of the benzyl group could generate a library of derivatives for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Predictive Structure-Property and Structure-Activity Relationships
Computational modeling is an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, there is a clear need to develop robust predictive models.
A major challenge is the current lack of specific experimental data for this compound, which is essential for building and validating accurate models. Future research should aim to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models : By synthesizing a focused library of derivatives and evaluating their biological activity (e.g., as potential monoamine transporter inhibitors), QSAR models can be constructed. nih.govmdpi.comnih.gov These models could predict the activity of new, unsynthesized analogues, thereby accelerating the discovery process.
Perform Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational dynamics of the pyrrolidine ring and its derivatives, as well as their interactions with biological targets like enzymes or receptors. This can help in understanding the structural basis of their activity.
Utilize Machine Learning : As more data becomes available, machine learning algorithms can be trained to predict a range of properties, from physicochemical characteristics to biological activities, with increasing accuracy. mdpi.com
| Modeling Approach | Research Goal | Unaddressed Challenge |
| QSAR | Predict biological activity of novel derivatives. | Lack of initial experimental bioactivity data to train the model. |
| Molecular Dynamics | Understand conformational preferences and binding modes to biological targets. | Requires high computational resources and accurate force fields. |
| Machine Learning | Predict diverse properties (solubility, toxicity, activity) from molecular structure. | Requires a large and diverse dataset for effective training. |
Integration of the this compound Motif into Complex Polycyclic or Macrocyclic Architectures
The rigid, three-dimensional structure of the (3R,4R)-3-benzyl-4-ethylpyrrolidine scaffold makes it an attractive building block for the synthesis of more complex molecules. frontiersin.orgnih.gov
A significant future challenge is the development of synthetic strategies to incorporate this motif into larger, structurally complex systems:
Polycyclic Compounds : Research should explore annulation strategies where the pyrrolidine ring is fused with other ring systems to create novel N-fused heterocycles. nih.gov Such compounds are of interest in drug discovery due to their conformational rigidity.
Macrocycles : Incorporating the pyrrolidine unit into macrocyclic structures, such as peptide mimics or macrocyclic hosts, is another promising direction. nih.govrsc.orgcam.ac.uk The challenge lies in developing efficient macrocyclization methods that can accommodate the sterically demanding pyrrolidine building block.
Emerging Applications of Pyrrolidine Scaffolds in Areas Beyond Traditional Medicinal Chemistry
While pyrrolidines are well-established in medicinal chemistry, their applications in other fields are emerging. frontiersin.orgccspublishing.org.cnnih.govresearchgate.netnih.gov Future research should investigate the potential of this compound and its derivatives in these novel areas.
The primary unaddressed challenge is the synthesis and evaluation of specifically designed derivatives for these applications:
Organocatalysis : The chiral nature of the (3R,4R)-3-benzyl-4-ethylpyrrolidine scaffold makes it a prime candidate for development into a novel class of organocatalysts. nih.govmdpi.com Research should focus on synthesizing derivatives, for example by attaching acidic or basic moieties, and testing their efficacy in asymmetric reactions.
Materials Science : Pyrrolidine derivatives can be used as monomers for specialty polymers, as ligands for metal-organic frameworks (MOFs), or as additives to modify the properties of materials. nbinno.com Investigating the polymerization of functionalized (3R,4R)-3-benzyl-4-ethylpyrrolidine derivatives could lead to new chiral polymers with unique optical or mechanical properties.
Addressing Green Chemistry Principles and Sustainability in the Synthesis of this compound
Modern synthetic chemistry must adhere to the principles of green chemistry to minimize environmental impact. mdpi.comresearchgate.netmdpi.comacs.org The development of a sustainable synthesis for this compound is a crucial future goal.
The main challenge is to replace traditional, often hazardous and wasteful, synthetic methods with greener alternatives without compromising efficiency or selectivity. Key areas for research include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for instance through catalytic hydrogenation or cycloaddition reactions. acs.org
Renewable Feedstocks : Exploring synthetic pathways that start from renewable, bio-based materials instead of petrochemicals. openaccessgovernment.orgrsc.org
Greener Solvents and Conditions : Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents, and utilizing energy-efficient activation methods like microwave irradiation or mechanochemistry. mdpi.comacs.org
Catalysis over Stoichiometric Reagents : Emphasizing the use of recyclable catalytic methods (metal-, organo-, or biocatalysis) to reduce waste generation. acs.org
| Green Chemistry Principle | Future Research Focus | Key Challenge |
| Atom Economy | Develop catalytic cycloaddition or reductive amination strategies. | Maintaining high yield and stereoselectivity in catalytic cycles. |
| Renewable Feedstocks | Design synthetic routes from biomass-derived platform chemicals. | Identifying suitable bio-based precursors and developing efficient conversion pathways. |
| Safer Solvents/Conditions | Implement water, PEG, or bio-solvents; explore microwave or flow chemistry. | Ensuring substrate solubility and reactivity in non-traditional media. |
| Catalysis | Replace stoichiometric reagents with recyclable organo- or biocatalysts. | Catalyst stability, recovery, and reusability over multiple cycles. |
Q & A
Advanced Research Question
- Chromatographic Techniques : Preparative HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieves >95% ee. Mobile phases often use hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid .
- Crystallization : Solvent-dependent recrystallization (e.g., ethanol/water mixtures) can resolve diastereomeric salts if chiral counterions (e.g., tartaric acid) are introduced .
Data Contradiction : Some studies report CSP inefficiency for bulky substituents (e.g., benzyl groups), necessitating iterative optimization .
What computational methods are most effective for predicting this compound interactions with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates binding kinetics to receptors (e.g., G-protein-coupled receptors) using force fields like CHARMM36. Recent studies highlight the ethyl group’s role in hydrophobic pocket stabilization .
- Docking Studies : Software such as AutoDock Vina predicts binding affinities. For example, the benzyl moiety shows π-π stacking with aromatic residues in serotonin receptors .
Limitation : Computational models may underestimate solvent effects, requiring experimental validation via SPR or ITC .
How do stereochemical variations in pyrrolidine derivatives impact their biological activity profiles?
Basic Research Question
- Case Study : rac-(3R,4R) vs. (3S,4S) analogs show divergent activity in dopamine receptor assays. The 3R,4R configuration enhances binding affinity (IC₅₀ = 12 nM vs. 210 nM for 3S,4S) due to optimal spatial alignment with the receptor’s active site .
- Structural Analysis : X-ray crystallography of ligand-receptor complexes reveals that the ethyl group’s orientation in rac-(3R,4R) improves van der Waals contacts .
What analytical techniques are recommended for characterizing this compound and its intermediates?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton shifts at δ 7.2–7.4 ppm) and stereochemistry (coupling constants J = 8–10 Hz for trans-pyrrolidine protons) .
- Mass Spectrometry : High-resolution ESI-MS detects impurities (e.g., m/z 245.1543 for [M+H]⁺; theoretical 245.1548) .
- X-ray Diffraction : Resolves absolute configuration disputes, particularly for crystallizable intermediates .
How can contradictory reports on the compound’s metabolic stability be reconciled?
Advanced Research Question
- In Vitro Studies : Hepatocyte assays show CYP3A4-mediated oxidation of the ethyl group (t₁/₂ = 2.1 hrs), conflicting with microsomal data (t₁/₂ = 4.5 hrs). Differences arise from enzyme cofactor availability .
- Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to slow oxidation, as seen in analogs with t₁/₂ > 8 hrs .
What strategies improve synthetic yield in large-scale this compound production?
Advanced Research Question
- Flow Chemistry : Continuous reactors reduce batch variability (yield increases from 65% to 82%) by maintaining precise temperature (±1°C) and reagent stoichiometry .
- Catalyst Recycling : Immobilized Pd/C catalysts (10% loading) enable >5 reaction cycles without significant activity loss .
How does this compound compare to structurally related compounds in modulating ion channels?
Advanced Research Question
- Potassium Channels : The benzyl group’s lipophilicity enhances block potency (IC₅₀ = 0.8 μM) vs. methyl-substituted analogs (IC₅₀ = 5.2 μM) in Kv1.3 assays .
- Sodium Channels : Ethyl substitution reduces use-dependent inhibition compared to bulkier tert-butyl groups, suggesting steric hindrance limits binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
